5-ethynyl-1,3-benzothiazole
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Overview
Description
5-Ethynyl-1,3-benzothiazole is an aromatic heterocyclic compound with the molecular formula C9H5NS It is a derivative of benzothiazole, characterized by the presence of an ethynyl group at the 5-position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1,3-benzothiazole typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 5-iodo-1,3-benzothiazole and an ethynyl-containing reagent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Sonogashira cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound-2-carbaldehyde.
Reduction: Formation of 5-ethyl-1,3-benzothiazole or 5-vinyl-1,3-benzothiazole.
Substitution: Formation of 5-halo-1,3-benzothiazole derivatives.
Scientific Research Applications
5-Ethynyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 5-ethynyl-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π stacking interactions, hydrogen bonding, or covalent bonding with target molecules. The benzothiazole ring can also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects .
Comparison with Similar Compounds
5-Iodo-1,3-benzothiazole: A precursor in the synthesis of 5-ethynyl-1,3-benzothiazole.
5-Vinyl-1,3-benzothiazole: A derivative obtained through the reduction of this compound.
2-Arylbenzothiazoles: Compounds with similar structural features and applications in medicinal chemistry and materials science
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of various functionalized derivatives and enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
1158749-23-5 |
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Molecular Formula |
C9H5NS |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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